molecular formula C18H24N4O3 B3796168 N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide

N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide

Cat. No.: B3796168
M. Wt: 344.4 g/mol
InChI Key: KJXWCJUBTYFCBU-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide is a complex organic compound with a unique structure that includes a benzoxazine ring, an oxadiazole moiety, and various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazine ring, followed by the introduction of the oxadiazole moiety and the alkyl groups. Key steps may include:

    Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine.

    Introduction of the Oxadiazole Moiety: This step often involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Alkylation Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The benzoxazine ring and oxadiazole moiety can impart desirable properties to polymers and other materials, such as thermal stability and resistance to degradation.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide: shares similarities with other benzoxazine and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-4-6-17-19-16(20-25-17)12-22(5-2)18(23)13-7-8-14-15(11-13)24-10-9-21(14)3/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXWCJUBTYFCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CN(CC)C(=O)C2=CC3=C(C=C2)N(CCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide
Reactant of Route 6
N-ethyl-4-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide

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